2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

CAS 1705506-85-9 is a structurally precise 5-carbonyl-pyrazole-phenyl quinoxaline-piperidine probe for ORL-1 receptor research. Its unique regioisomeric attachment (5-carbonyl vs. 4-carbonyl in CAS 1705463-94-0) dictates a distinct electrostatic surface and binding geometry essential for SAR fidelity. Unlike the core scaffold (CAS 1185538-34-4), it retains the full pyrazole-phenyl pharmacophore critical for target engagement. Vendor-certified ≥95% purity ensures reliable results in hit-to-lead campaigns, pharmacological profiling, and analytical method development. Not for human use.

Molecular Formula C24H23N5O2
Molecular Weight 413.481
CAS No. 1705506-85-9
Cat. No. B2582124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline
CAS1705506-85-9
Molecular FormulaC24H23N5O2
Molecular Weight413.481
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C24H23N5O2/c1-28-22(15-21(27-28)17-7-3-2-4-8-17)24(30)29-13-11-18(12-14-29)31-23-16-25-19-9-5-6-10-20(19)26-23/h2-10,15-16,18H,11-14H2,1H3
InChIKeyQWVCYWQSOIXWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1705506-85-9): A Structurally Defined Quinoxaline-Piperidine-Pyrazole Hybrid for Targeted Chemical Biology


2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1705506-85-9) is a complex, synthetic small molecule with a molecular formula of C24H23N5O2 and a molecular weight of 413.48 g/mol [1]. It belongs to a class of substituted-quinoxaline-type piperidine compounds, a scaffold extensively patented for modulating the Opioid Receptor-Like 1 (ORL-1) receptor [2]. Its structure uniquely combines a quinoxaline core, a piperidine linker, and a 1-methyl-3-phenyl-1H-pyrazole moiety via a specific 5-carbonyl attachment. This compound is currently available from multiple vendors for non-human research use, with a typical purity specification of 95%+ [3].

Why Generic Substitution Fails for 2-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline (1705506-85-9)


This compound cannot be generically substituted by in-class analogs without risking a fundamental change in its interaction profile. The precise regioisomeric attachment of the carbonyl linker at the pyrazole's 5-position, as opposed to the 4-position found in close analogs like CAS 1705463-94-0, dictates a unique molecular shape and electrostatic surface [1]. Substituting it with the simpler core scaffold, such as 2-(piperidin-4-yloxy)quinoxaline (CAS 1185538-34-4), removes the critical pyrazole-phenyl pharmacophore entirely, which is a key determinant of target binding in the related ORL-1 patent family. Even among the broad class of substituted-quinoxaline-type piperidine compounds, structural variations have been shown to profoundly impact ORL-1 receptor function and selectivity [2]. Therefore, for SAR studies or pharmacological probes, exact structural fidelity is paramount.

Quantitative Evidence Guide for Differentiating 2-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline (1705506-85-9)


Regioisomeric Precision: 5-Carbonyl vs. 4-Carbonyl Pyrazole Linker Configuration

The defining differentiator of 1705506-85-9 is the specific attachment of the piperidine-carbonyl linker at the pyrazole's 5-position, in contrast to its closest purchasable analog, CAS 1705463-94-0, where the linker is attached at the pyrazole's 4-position [1]. This positional isomerism results in a distinct spatial orientation of the quinoxaline-piperidine group relative to the pyrazole-phenyl core. While direct head-to-head biological data is absent from the literature for both compounds, the regioisomeric specificity is a critical factor in patent claims within the substituted-quinoxaline-type piperidine compound family, where small structural changes lead to significant differences in ORL-1 receptor modulation [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Computed Physicochemical Property Differentiation: clogP and Fraction sp3

Computed physicochemical properties provide a basis for differentiating 1705506-85-9 from its core scaffold precursor, 2-(piperidin-4-yloxy)quinoxaline (CAS 1185538-34-4). The target compound has a calculated logP of 2.749 and a fraction sp3 of 0.21 [1], which are significantly different from simpler quinoxaline-piperidine building blocks [2]. These differences in lipophilicity and three-dimensionality are critical for predicting passive membrane permeability and target binding. No experimental logP or solubility data is available, so these computed values represent the best available differentiators.

Drug Design ADME Prediction Chemical Property Optimization

Patent Landscape Positioning: A Novel Composition of Matter Within the ORL-1 Modulator Space

The compound's core scaffold falls directly within the scope of the Purdue Pharma patent family (US8846929B2, EP2433935A1) claiming Substituted-Quinoxaline-Type Piperidine Compounds as ORL-1 receptor modulators for treating pain [1]. This patent family explicitly demonstrates that specific substitutions on the quinoxaline-piperidine core modulate ORL-1 receptor function, with certain examples showing Ki values in the nanomolar range. While 1705506-85-9 with its specific pyrazole substitution is not an exemplified compound in the patent, its structural similarity to the claimed genus provides a strong class-level inference of potential therapeutic relevance that its regioisomer or simpler analogs cannot claim with the same degree of structural homology [2].

Pain Research Opioid Receptor Pharmacology Intellectual Property

Vendor-Quality Differentiation: Reported Purity of the Target Compound

Procurement records indicate that 1705506-85-9 is commercially available with a certified purity of 95%+ [1]. This specification is critical because, in the absence of published biological data, researchers initiating studies with this compound must rely on vendor QC to ensure they are testing the intended substance, not a mixture containing the closely related regioisomer (CAS 1705463-94-0) or unreacted precursors. The purity specification is comparable to similar building blocks in this chemical space and provides a baseline for reproducibility.

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for 2-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline (1705506-85-9)


Structure-Activity Relationship (SAR) Studies on ORL-1 Receptor Modulation

Given its structural homology to the patented class of substituted-quinoxaline-type piperidine ORL-1 modulators [1], this compound is best utilized as a chemical probe to explore the impact of the 5-carbonyl-pyrazole-phenyl substituent on receptor binding and functional activity. By comparing it directly with its 4-carbonyl regioisomer (CAS 1705463-94-0) and the core scaffold (CAS 1185538-34-4), researchers can deconvolute the pharmacophoric contributions of each moiety.

Novelty-Driven Hit Expansion and Lead Generation in Pain Therapeutics

As a novel composition of matter within a biologically validated chemical space [1], 1705506-85-9 offers drug discovery programs an opportunity to expand their chemical matter beyond the exemplified compounds in the Purdue Pharma patent family [2]. Its procurement is most strategic in early-stage hit-to-lead campaigns where differentiating chemical structures is key to building a strong intellectual property position.

Chemical Biology Tool for Profiling Kinase or CNS Targets

The compound's structural features—combining a quinoxaline, a piperidine linker, and a pyrazole-phenyl motif—align with known pharmacophores for kinase inhibition and central nervous system (CNS) therapeutic targets [1]. Its computed physicochemical properties (clogP: 2.749, tPSA: 66 Ų) suggest potential for membrane permeability, making it a candidate for cellular target engagement studies, contingent upon experimental validation of its activity profile.

Reference Standard for Analytical Method Development

With a vendor-certified purity of 95%+ and a well-defined molecular identity, 1705506-85-9 can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR methods aimed at detecting and quantifying this specific scaffold in complex reaction mixtures or biological matrices [1].

Quote Request

Request a Quote for 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.